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2-Acetamido-2-Deoxy-D-Galactose - 31022-50-1

2-Acetamido-2-Deoxy-D-Galactose

Catalog Number: EVT-7933086
CAS Number: 31022-50-1
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Acetyl-D-galactosamine (GalNAc), also known as 2-Acetamido-2-deoxy-D-galactose or 2-Acetamido-2-deoxy-D-galactopyranoside, is a naturally occurring amino sugar. It is a derivative of galactose, a six-carbon sugar, where the hydroxyl group at the C-2 position is replaced by an acetamido group (-NHCOCH3). [] This modification significantly impacts the biological properties of GalNAc, differentiating it from its parent sugar.

Source and Classification:

GalNAc is found in a variety of biological systems. It is a common component of glycoproteins and glycolipids, particularly those found on the surfaces of cells. [] It is also a major constituent of mucins, large glycoproteins found in mucus secretions that play crucial roles in lubrication and protection of epithelial surfaces. []

Role in Scientific Research:

GalNAc plays a significant role in numerous biological processes. It is involved in cell signaling, cell adhesion, and immune recognition. [, ] Its role in these processes is largely determined by its presence as a terminal sugar residue in various glycoconjugates. These terminal GalNAc residues can interact with specific carbohydrate-binding proteins called lectins, which are involved in a variety of cellular processes. [, , , , , ]

Future Directions

Therapeutics Development: * GalNAc-Based Therapeutics: Further research into GalNAc-based therapies, including targeted drug delivery systems and immunotherapies, holds promise. * Glycosylation Inhibitors: Developing specific inhibitors of enzymes involved in GalNAc metabolism, like pp-GalNAc-T6, could provide valuable tools for studying glycosylation pathways and for potential therapeutic intervention in diseases where abnormal GalNAc-mediated glycosylation is implicated. []

Overview

N-Acetyl-D-Galactosamine is an amino sugar that plays a crucial role in various biological processes. It is a derivative of galactosamine, which is itself an important component of glycoproteins and glycolipids. This compound is particularly significant in cell signaling and recognition processes, especially in liver cells where it interacts with specific receptors, such as the asialoglycoprotein receptor.

Source

N-Acetyl-D-Galactosamine can be derived from natural sources or synthesized in the laboratory. It is commonly found in the glycoproteins of various organisms and can also be synthesized through various chemical reactions and enzymatic methods.

Classification

Chemically, N-Acetyl-D-Galactosamine belongs to the class of monosaccharides and is classified as an amino sugar due to the presence of an amine group. Its systematic name is 2-amino-2-deoxy-D-galactose, indicating its structural characteristics.

Synthesis Analysis

Methods

The synthesis of N-Acetyl-D-Galactosamine can be achieved through several methods, including:

  1. Enzymatic Synthesis: The most notable method involves the use of enzymes such as β-1→4-N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetyl-D-galactosamine to various acceptors .
  2. Chemical Synthesis: Various chemical strategies have been developed, including:
    • Acetylation of D-galactosamine using acetic anhydride or acetyl chloride .
    • The use of rare earth metal triflates to facilitate glycosylation reactions, allowing for the selective formation of α- and β-glycosides .

Technical Details

The enzymatic approach often yields high specificity and purity, while chemical methods may require careful control of reaction conditions to avoid undesired byproducts. For example, using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a coupling agent has shown effectiveness in synthesizing UDP-N-acetyl-D-galactosamine from UDP-galactosamine .

Molecular Structure Analysis

Structure

N-Acetyl-D-Galactosamine has the molecular formula C₈H₁₅NO₇ and features a structure characterized by a galactose backbone with an acetyl group attached to the nitrogen atom at the second carbon position. The compound exists in two anomeric forms: α and β, which differ in the orientation of the hydroxyl group at the anomeric carbon.

Data

The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformation and purity.

Chemical Reactions Analysis

Reactions

N-Acetyl-D-Galactosamine participates in various chemical reactions, primarily involving glycosidic bond formation with other sugars or aglycones. Key reactions include:

  1. Glycosylation: This process involves the formation of glycosidic bonds with alcohols or phenols, facilitated by activating agents like triflates .
  2. Deacetylation: Under certain conditions, N-acetyl groups can be removed to yield D-galactosamine.

Technical Details

The reaction conditions must be optimized to achieve high yields while minimizing side reactions. For instance, selective glycosylation can be achieved using specific catalysts that promote desired configurations .

Mechanism of Action

Process

The mechanism by which N-Acetyl-D-Galactosamine exerts its biological effects primarily involves its interaction with cell surface receptors. It binds selectively to asialoglycoprotein receptors on hepatocytes, facilitating endocytosis and subsequent intracellular signaling pathways that influence cellular functions such as metabolism and immune response.

Data

Studies have shown that modifications to N-Acetyl-D-Galactosamine can enhance its affinity for these receptors, potentially improving drug delivery systems targeting liver diseases .

Physical and Chemical Properties Analysis

Physical Properties

N-Acetyl-D-Galactosamine is typically a white crystalline powder that is soluble in water and exhibits hygroscopic properties. Its melting point is around 150–155 °C.

Chemical Properties

  • Molecular Weight: 179.21 g/mol
  • pKa: The compound exhibits acidic behavior due to the presence of hydroxyl groups.
  • Stability: It is stable under acidic conditions but may hydrolyze under strong alkaline conditions.

Relevant analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) can provide further insights into its functional groups and electronic transitions.

Applications

N-Acetyl-D-Galactosamine has several scientific applications:

  1. Biotechnology: It is used in the synthesis of glycoproteins for therapeutic applications.
  2. Drug Delivery: Its ability to target specific receptors makes it valuable in designing targeted drug delivery systems for liver-targeted therapies.
  3. Diagnostics: It serves as a marker for certain diseases due to its role in cell recognition processes.

Research continues to explore new applications for N-Acetyl-D-Galactosamine, particularly in developing novel therapeutic agents and enhancing existing drug delivery systems.

Biosynthesis and Catabolic Pathways of N-Acetyl-D-Galactosamine

N-Acetyl-D-galactosamine (GalNAc) is an essential amino sugar serving as a fundamental building block for glycoconjugates like mucins, glycolipids, and O-linked glycoproteins. In bacterial metabolism, it functions as a critical carbon and nitrogen source, with its utilization pathways exhibiting significant evolutionary diversification across taxonomic groups.

Genomic Reconstruction of GalNAc Utilization Pathways in Proteobacteria

Comparative genomics has revealed substantial diversity in GalNAc and galactosamine (GalN) utilization pathways among Proteobacteria. These pathways typically involve five core steps:

  • Transport and phosphorylation
  • Deacetylation (for GalNAc)
  • Deamination/isomerization
  • Phosphorylation
  • Aldol cleavage

While downstream enzymes (Steps 3–5) are largely conserved, significant variations exist in initial steps. Shewanella spp. utilize a novel non-PTS uptake system involving:

  • AgaP: An inner membrane permease (TonB-dependent receptor family)
  • AgaK: A GalNAc kinase (ATP-dependent)
  • AgaAII: A non-orthologous GalNAc-6-P deacetylase

This contrasts sharply with the phosphotransferase system (PTS)-dependent transport in Escherichia coli (encoded by agaVWEF for GalNAc and agaBCD for GalN) [3] [8]. Enzymatic characterization confirmed AgaK phosphorylates GalNAc (Km = 42 µM), while AgaAII deacetylates GalNAc-6-P with high specificity (activity = 7.98 µmol/mg/min), exhibiting minimal activity on GlcNAc-6-P [3] [8].

Table 1: Variability in GalNAc Pathway Components Across Bacteria

Pathway StepProteobacteria (Classic)Shewanella spp.Streptococci
TransportPTS (AgaVWEF/AgaBCD)AgaP permeasePTS
PhosphorylationPTS-dependentAgaK kinasePTS-dependent
DeacetylationAgaAAgaAIINagA/AgaA
IsomerizationAgaSAgaSAgaS
KinaseAgaZ/PfkAAgaZLacC
AldolaseAgaYAgaYLacD

Genomic neighborhood analysis shows frequent co-localization of agaK, agaAII, agaS, agaZ, and agaY in Shewanella, forming a conserved operon indicative of coordinated regulation [3].

Enzymatic Mechanisms of UDP-N-Acetyl-D-Galactosamine Synthesis

The activated nucleotide sugar form UDP-GalNAc is essential for glycosylation reactions. Its biosynthesis occurs via three primary routes:

  • Direct epimerization: UDP-GlcNAc is converted to UDP-GalNAc by UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7), encoded by gne in eukaryotes and some bacteria. This bifunctional enzyme exhibits tight allosteric control to prevent futile cycling [7] [10].
  • Phospho-enolpyruvate (PEP)-dependent pathway: Observed in Campylobacter jejuni, involving GalNAc-1-P kinase and UDP-GalNAc pyrophosphorylase [9].
  • Salvage pathway: Free GalNAc is phosphorylated to GalNAc-1-P by GalNAc kinase (EC 2.7.1.157), then uridylylated by UDP-GalNAc pyrophosphorylase (EC 2.7.7.83) [10].

In Streptococcus pneumoniae, the epimerase GalE (EC 5.1.3.2) exhibits bifunctionality, interconverting both UDP-Glc/UDP-Gal and UDP-GlcNAc/UDP-GalNAc. Metabolic flux studies using 13C-NMR show GalE is critical for capsule biosynthesis during infection, with its deletion attenuating virulence in murine models [7]. Accumulation of α-GalNAc-1-P in galE mutants confirms this enzyme’s centrality in UDP-GalNAc provision for O-glycosylation.

Table 2: Key Enzymes in UDP-GalNAc Biosynthesis

EnzymeEC NumberReactionOrganism Prevalence
UDP-GlcNAc 4-epimerase (Gne)5.1.3.7UDP-GlcNAc ⇌ UDP-GalNAcEukaryotes, Proteobacteria
GalNAc kinase2.7.1.157GalNAc + ATP → GalNAc-1-P + ADPUniversal
UDP-GalNAc pyrophosphorylase2.7.7.83GalNAc-1-P + UTP ⇌ UDP-GalNAc + PPiBacteria, Archaea
Bifunctional UDP-sugar epimerase (GalE)5.1.3.2UDP-Glc ⇌ UDP-Gal; UDP-GlcNAc ⇌ UDP-GalNAcFirmicutes (e.g., S. pneumoniae)

Regulatory Networks in GalNAc Catabolism: Role of AgaR Transcription Factors

The AgaR protein, a member of the DeoR family of transcriptional repressors, governs GalNAc/GalN catabolic genes across diverse bacteria. Key characteristics include:

  • DNA binding: Recognizes palindromic operators with conserved CTTTC motifs, often in multiple copies. E. coli AgaR binds operators upstream of agaS, agaZ, and its own gene with nanomolar affinity [8].
  • Effector specificity: Responds to pathway intermediates GalNAc-6-P and/or GalN-6-P, causing derepression. Structural studies reveal these effectors bind a conserved cleft in the C-terminal domain, inducing conformational changes that reduce operator affinity [8].

In Streptococcus suis, two paralogous regulators exist:

  • AgaR1: Binds DNA but exhibits weak repressor activity
  • AgaR2: Potently represses aga genes; deletion increases adherence to Hep-2 cells and anti-phagocytosis by 3.5-fold, enhancing virulence in piglet/mouse models [1] [8].

Pseudogenization of agaR occurs in hypervirulent E. coli O157:H7 (e.g., strains EDL933, Sakai), correlating with constitutive expression of GalNAc utilization genes and improved fitness in bovine gastrointestinal niches [5] [8].

Table 3: AgaR Regulators Across Bacterial Lineages

OrganismAgaR TypeBinding MotifTarget GenesPhenotype of Deletion
Escherichia coliDeoR-typeWRMMTTTCRTTTYRTTTYNYTTKKagaS, agaZ, agaRConstitutive aga expression
Shewanella spp.Group IVCTTTC-N4-CTTTCagaK, agaAII, agaSEnhanced GalNAc utilization
Streptococcus suisAgaR2 (GntR)GTTTCG-N4-CGAAACPagaBCD, PagaEFG↑ Adhesion, ↑ anti-phagocytosis
Klebsiella pneumoniaeDeoR-typeTTTCT-N6-AGAAAagaP, agaK, agaADerepression in GlcNAc-limited conditions

Comparative Genomics of GalNAc Metabolic Diversity in Streptococci and Enterobacteria

Significant interspecies and intraspecies variations exist in GalNAc utilization:

Enterobacteriaceae

  • E. coli C: Possesses a complete 13-gene aga/gam regulon enabling both GalNAc and GalN utilization.
  • E. coli K-12: Harbors a 2.3-kb deletion in the aga cluster, rendering it GalNAc- GalN- [5].
  • E. coli O157:H7: Contains premature stop codons in agaC (disrupting GalN transport) and agaI, yet remains GalNAc+ due to:
  • Redundancy with nagA (deacetylates GalNAc-6-P)
  • Critical role of agaS (deaminates/isomerizes GalN-6-P). Deletion of agaS abolishes growth on GalNAc/GalN [5].

Streptococci

  • S. pneumoniae: Uses a tagatose-6-P pathway (enzymes LacA-LacD) for GalNAc catabolism. Transcriptomics reveals 8–14% of genes (including aga-related loci and virulence factors) are modulated by GalNAc independently of glucose [7].
  • S. suis: Employs a hybrid pathway where NagA compensates for AgaA absence. AgaR2 deletion mutants show 40% higher mortality in piglets due to upregulated adhesins and anti-phagocytic factors [1] [8].

Table 4: Genomic and Phenotypic Diversity in GalNAc Utilization

Species/StrainPathway CompletenessKey Mutations/PseudogenesRegulatory FeaturesVirulence Link
Escherichia coli CComplete (GalNAc+ GalN+)NoneAgaR repressor; induced by GalNAc-6-PNot characterized
Escherichia coli K-12Incomplete (GalNAc- GalN-)2.3 kb deletion in aga clusterNonfunctionalNonpathogenic
Escherichia coli O157:H7Partial (GalNAc+ GalN-)agaC (Q8), *agaI (Q72*)AgaR pseudogene; constitutiveEnhanced gut colonization
Streptococcus pneumoniaeComplete (GalNAc+)NoneCcpA-mediated CCR; AgaR absentModulates capsule & adhesins
Streptococcus suis 05ZYH33CompleteNoneAgaR2 repressor; deletion ↑ virulence↑ Adherence, ↑ anti-phagocytosis

Metabolic flexibility in GalNAc utilization directly influences bacterial niche adaptation. For example, S. pneumoniae shifts from homolactic fermentation on glucose to mixed-acid fermentation on GalNAc, altering its metabolic footprint in host niches [7]. Similarly, the loss of GalN transport in E. coli O157:H7 is offset by enhanced GalNAc scavenging, promoting persistence in the bovine gut [5] [8]. These adaptations underscore the evolutionary significance of GalNAc pathways in bacterial pathogenesis.

Properties

CAS Number

31022-50-1

Product Name

N-Acetyl-D-Galactosamine

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O

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